3-methoxy-N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzamide
Description
This compound is a benzamide derivative characterized by a 3-methoxybenzamide core linked to a sulfamoyl ethyl chain substituted with a pyridin-3-ylmethyl group. Its structure combines a methoxy group (electron-donating) with a sulfamoyl moiety (polar and hydrogen-bonding capabilities) and a pyridine ring (aromatic heterocycle), which collectively influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-methoxy-N-[2-(pyridin-3-ylmethylsulfamoyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-15-6-2-5-14(10-15)16(20)18-8-9-24(21,22)19-12-13-4-3-7-17-11-13/h2-7,10-11,19H,8-9,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYPQBUYRJKDKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with indole and pyridine scaffolds have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets and cause significant changes. For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities.
Biochemical Pathways
It is known that similar compounds can affect a variety of pathways, leading to diverse biological activities.
Biological Activity
3-Methoxy-N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's structure, mechanisms of action, and biological effects based on various studies and data sources.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 368.42 g/mol. The structure can be described as a benzamide derivative with a methoxy group and a pyridinylmethyl sulfamoyl moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including various receptors and enzymes. The following mechanisms have been identified:
- Orexin Receptor Antagonism : Similar compounds have shown activity as selective antagonists for orexin receptors, which are implicated in regulating sleep-wake cycles and appetite. For instance, EMPA, a related compound, exhibits high affinity for the OX2 receptor, blocking orexin-induced responses in cellular models .
- Inhibition of Enzymatic Activity : The sulfamoyl group may confer inhibitory properties against certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
Biological Activity Studies
A comprehensive review of the literature reveals several studies that investigate the biological effects of this compound:
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- Narcolepsy Treatment : A study by Mochizuki et al. (2011) investigated the effects of orexin receptor antagonists on narcoleptic mice, revealing that these compounds could restore normal locomotion and sleep patterns .
- Cancer Research : Research into related sulfamoyl compounds has indicated their ability to inhibit tumor growth by targeting specific metabolic pathways involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Compounds for Comparison :
N-{2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-3-methoxybenzamide (CAS: 478045-72-6) Structure: Shares the 3-methoxybenzamide core but replaces the sulfamoyl ethyl group with a thioether-linked pyridine derivative.
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
- Structure : Features a sulfamoyl group attached to benzamide, similar to the target compound, but incorporates a 1,3,4-oxadiazole ring and a 4-methoxyphenyl substituent.
- Applications : Demonstrated antifungal activity against Candida spp., suggesting sulfamoyl benzamides may disrupt fungal membrane integrity or enzyme function .
[125I]PIMBA (N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) Structure: Contains a methoxybenzamide core with a piperidinyl ethyl chain. Applications: Binds sigma receptors (Kd = 5.80 nM) in prostate cancer cells, highlighting the role of methoxy and alkylamino groups in receptor affinity .
THHEB (3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) Structure: A polyhydroxybenzamide with a phenolic ethyl chain.
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide Structure: Substitutes the sulfamoyl group with a thioether-linked thiazole and trifluoromethylpyridine. Applications: Designed for cancer therapy, emphasizing the role of thioether and fluorinated groups in enhancing cytotoxicity .
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity : The target compound’s pyridinylmethyl and sulfamoyl groups may confer moderate logP values (~2–3), balancing solubility and membrane permeability. In contrast, LMM5’s oxadiazole ring increases polarity (logP ~1.5), favoring aqueous solubility but limiting blood-brain barrier penetration .
- Metabolic Stability : Sulfamoyl groups (as in the target compound and LMM5) are susceptible to enzymatic hydrolysis, whereas thioether-linked derivatives () exhibit greater metabolic resistance due to sulfur’s lower electronegativity .
- Receptor Affinity : The piperidinyl group in [125I]PIMBA enhances sigma receptor binding, while the pyridinylmethyl group in the target compound may favor interactions with nicotinic acetylcholine receptors or kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
